1H,5H-Bis[1,2,5]oxadiazolo[3,4-b
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Overview
Description
1H,5H-Bis[1,2,5]oxadiazolo[3,4-b] is a heterocyclic compound that features a unique structure composed of two oxadiazole rings fused with a pyrazine ring. This compound is known for its high energy and stability, making it a subject of interest in various scientific fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,5H-Bis[1,2,5]oxadiazolo[3,4-b] typically involves the reaction of 3,4-diaminofurazan with oxalic acid through an amide condensation reaction. This one-step process is carried out under reflux conditions in an acidic medium . The reaction yields a white solid product with high purity and yield.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-capacity reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1H,5H-Bis[1,2,5]oxadiazolo[3,4-b] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, amine derivatives, and higher oxides .
Scientific Research Applications
1H,5H-Bis[1,2,5]oxadiazolo[3,4-b] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H,5H-Bis[1,2,5]oxadiazolo[3,4-b] involves its interaction with molecular targets and pathways within biological systems. The compound’s high energy and stability allow it to interact with various enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation and microbial growth .
Comparison with Similar Compounds
1H,5H-Bis[1,2,5]oxadiazolo[3,4-b] is unique due to its dual oxadiazole rings and pyrazine core. Similar compounds include:
4H,8H-Bis[1,2,5]oxadiazolo[3,4-b3’,4’-e]pyrazine: This compound shares a similar structure but differs in its substitution pattern and reactivity.
1,2,5-Oxadiazole Derivatives: These compounds have a single oxadiazole ring and exhibit different chemical and physical properties.
Pyrazine Derivatives: Compounds with a pyrazine core but different substituents and functional groups.
The uniqueness of this compound] lies in its combination of high energy, stability, and versatility in chemical reactions, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C4H10N6O2 |
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Molecular Weight |
174.16 g/mol |
IUPAC Name |
5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodecane |
InChI |
InChI=1S/C4H10N6O2/c5-1-2(8-11-7-1)6-4-3(5)9-12-10-4/h1-10H |
InChI Key |
YRGDGRBKBPNYLO-UHFFFAOYSA-N |
Canonical SMILES |
C12C(NC3C(N1)NON3)NON2 |
Origin of Product |
United States |
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